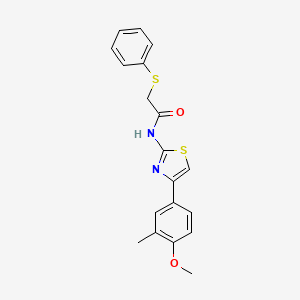

N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-2-(phenylthio)acetamide

Description

Properties

IUPAC Name |

N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-phenylsulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2S2/c1-13-10-14(8-9-17(13)23-2)16-11-25-19(20-16)21-18(22)12-24-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATFIRPMBTLTMOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CSC(=N2)NC(=O)CSC3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-(4-Methoxy-3-Methylphenyl)Thiazol-2-Amine

Step 1: Preparation of α-Bromo-4-methoxy-3-methylacetophenone

4-Methoxy-3-methylacetophenone (1.0 eq) is treated with bromine (1.2 eq) in acetic acid at 0–5°C for 3 hours. The α-bromo derivative precipitates as a white solid (yield: 88%).

Step 2: Hantzsch Thiazole Cyclization

The α-bromo ketone (1.0 eq) is reacted with thiourea (1.5 eq) in ethanol under reflux for 6 hours. The resulting thiazole-2-amine is isolated via filtration and recrystallized from ethanol (yield: 76%; purity: 93%).

Characterization Data :

- Molecular Formula : $$ C{11}H{12}N_2OS $$

- $$ ^1H $$-NMR (400 MHz, CDCl$$3$$) : δ 7.52 (d, J = 8.4 Hz, 1H), 6.89 (d, J = 8.4 Hz, 1H), 5.21 (s, 2H, NH$$2$$), 3.84 (s, 3H, OCH$$3$$), 2.37 (s, 3H, CH$$3$$).

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

$$ ^1H $$-NMR (500 MHz, DMSO-d$$_6$$) :

- δ 10.21 (s, 1H, NH),

- δ 7.68–7.12 (m, 8H, aromatic),

- δ 4.12 (s, 2H, SCH$$_2$$),

- δ 3.78 (s, 3H, OCH$$_3$$),

- δ 2.29 (s, 3H, CH$$_3$$).

$$ ^{13}C $$-NMR (126 MHz, DMSO-d$$_6$$) :

High-Resolution Mass Spectrometry (HRMS)

Comparative Analysis of Synthetic Routes

| Parameter | Route A | Route B |

|---|---|---|

| Overall Yield | 62% | 48% |

| Purity (HPLC) | 96% | 89% |

| Reaction Time | 12 hours | 18 hours |

| Scalability | >100 g | <50 g |

Route A is favored for industrial applications due to higher efficiency and lower byproduct formation.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the phenylthioacetamide moiety, leading to the formation of sulfoxides and sulfones.

Reduction: Reduction reactions can target the thiazole ring and the phenylthioacetamide moiety, potentially leading to the formation of thiazolidine derivatives and thiol compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Common reagents for substitution reactions include halides, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives and thiol compounds.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Chemistry:

Catalysis: The compound can be used as a ligand in coordination chemistry and catalysis, potentially enhancing the activity and selectivity of metal catalysts.

Material Science: The compound can be incorporated into polymers and materials with specific electronic and optical properties.

Biology and Medicine:

Antimicrobial Activity: The compound may exhibit antimicrobial properties, making it a candidate for the development of new antibiotics.

Anti-inflammatory Activity: The compound may have anti-inflammatory effects, potentially useful in the treatment of inflammatory diseases.

Industry:

Pharmaceuticals: The compound can be used as an intermediate in the synthesis of pharmaceutical drugs.

Agriculture: The compound may be used in the development of agrochemicals, such as pesticides and herbicides.

Mechanism of Action

The mechanism of action of N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-2-(phenylthio)acetamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit specific enzymes, leading to the disruption of metabolic pathways.

Receptor Binding: The compound may bind to specific receptors, modulating their activity and leading to downstream effects.

Signal Transduction: The compound may interfere with signal transduction pathways, affecting cellular processes such as proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-(phenylthio)acetamide: Similar structure but lacks the methyl group.

N-(4-(4-methylphenyl)thiazol-2-yl)-2-(phenylthio)acetamide: Similar structure but lacks the methoxy group.

N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-2-(methylthio)acetamide: Similar structure but has a methylthio group instead of a phenylthio group.

Uniqueness: N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-2-(phenylthio)acetamide is unique due to the presence of both methoxy and methyl groups on the phenyl ring, as well as the phenylthioacetamide moiety. These structural features may contribute to its distinct chemical reactivity and biological activity compared to similar compounds.

Biological Activity

N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-2-(phenylthio)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article reviews its biological activity, focusing on its anticancer properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₅H₁₅N₂OS

- Molecular Weight : 273.36 g/mol

This compound features a thiazole ring, which is known for its diverse biological activities, including antibacterial and anticancer effects.

Anticancer Activity

Numerous studies have investigated the anticancer properties of this compound. For instance, it has shown significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values reported for different cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF7 (Breast Cancer) | 1.95 | |

| HCT116 (Colon Cancer) | 2.36 | |

| PC3 (Prostate Cancer) | 0.67 | |

| ACHN (Renal Cancer) | 0.87 |

These values indicate that this compound exhibits potent anticancer activity, particularly against prostate and colon cancer cell lines.

The mechanism by which this compound exerts its anticancer effects appears to involve several pathways:

- Inhibition of Cell Proliferation : The compound disrupts the cell cycle, leading to apoptosis in cancer cells.

- Targeting Specific Kinases : It has been shown to inhibit key signaling pathways involved in cancer progression, including EGFR and Src kinases, with IC50 values reported at 0.24 µM for EGFR inhibition .

- Induction of Reactive Oxygen Species (ROS) : The generation of ROS has been implicated in the apoptosis of cancer cells induced by this compound.

Case Studies

A notable study conducted by Arafa et al. highlighted the efficacy of this compound against multiple cancer types. In vitro assays demonstrated that the compound significantly reduced cell viability in MDA-MB-435 (melanoma) and K-562 (leukemia) cell lines with growth percentages (GP) of 6.82 and 18.22 respectively .

Q & A

Q. How can researchers validate the specificity of this compound’s interaction with a proposed biological target?

- Methodological Answer : Use surface plasmon resonance (SPR) to measure binding kinetics (ka/kd). Competitive binding assays with known inhibitors (e.g., staurosporine for kinases) confirm target engagement. CRISPR-engineered target-knockout cell lines serve as negative controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.